molecular formula C11H10F3N5O2 B1440004 2,2,2-trifluoroethyl N-[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate CAS No. 1221725-68-3

2,2,2-trifluoroethyl N-[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate

Cat. No.: B1440004
CAS No.: 1221725-68-3
M. Wt: 301.22 g/mol
InChI Key: UOTUPLFLAZFGQN-UHFFFAOYSA-N
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Description

This compound (CAS: 1221725-68-3) is a tetrazole derivative featuring a trifluoroethyl carbamate group. Its molecular formula is C₁₂H₁₁F₃N₅O₂, with a molecular weight of 301.23 g/mol and a purity of 95% . The structure comprises a 1-methyltetrazole ring attached to a phenyl group, which is further linked to a trifluoroethyl carbamate moiety. Such modifications are common in medicinal and agrochemical research due to the tetrazole’s metabolic stability and the trifluoroethyl group’s lipophilicity-enhancing properties .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[3-(1-methyltetrazol-5-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5O2/c1-19-9(16-17-18-19)7-3-2-4-8(5-7)15-10(20)21-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTUPLFLAZFGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC(=CC=C2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2,2-Trifluoroethyl N-[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C12H12F3N5O2C_{12}H_{12}F_3N_5O_2, and it features a trifluoroethyl group attached to a carbamate moiety linked to a phenyl ring substituted with a 1-methyl-1H-1,2,3,4-tetrazole group. The presence of the trifluoromethyl group is significant as it often enhances biological activity by increasing lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC12H12F3N5O2C_{12}H_{12}F_3N_5O_2
Molecular Weight303.25 g/mol
SolubilitySoluble in organic solvents
Melting PointNot determined

Antimicrobial Activity

Research indicates that compounds containing the tetrazole moiety exhibit significant antimicrobial activity. For instance, derivatives of tetrazole have been shown to possess potent antifungal and antibacterial properties. Specifically, compounds with similar structures have demonstrated effectiveness against various strains of bacteria and fungi.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

  • Trifluoroethyl Group : Enhances lipophilicity and may improve cell membrane penetration.
  • Tetrazole Ring : Known for its role in enhancing pharmacological properties such as antimicrobial and anticancer activities.

Case Study : A study on similar tetrazole derivatives found that introducing electron-withdrawing groups significantly increased antimicrobial efficacy against resistant strains of Staphylococcus aureus .

Anticancer Potential

Preliminary studies suggest that carbamate derivatives may exhibit anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cell proliferation. The presence of the tetrazole moiety has been linked to enhanced cytotoxicity in various cancer cell lines.

Inhibition Studies

In vitro studies have shown that compounds with trifluoromethyl groups can inhibit specific enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial replication . This suggests a potential application in developing new antibiotics.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the tetrazole moiety exhibit promising anticancer properties. The incorporation of 2,2,2-trifluoroethyl groups can enhance the lipophilicity and metabolic stability of these compounds. A study demonstrated that derivatives of tetrazoles showed potent activity against various cancer cell lines due to their ability to inhibit key enzymes involved in tumor growth .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy. Tetrazole derivatives have shown activity against a range of pathogens, including bacteria and fungi. The trifluoroethyl group may contribute to increased membrane permeability and interaction with microbial targets .

Neurological Applications

The unique structural features of this compound suggest potential use in neuropharmacology. Tetrazoles are known to modulate neurotransmitter systems and could be explored for their effects on neurological disorders such as anxiety and depression .

Herbicides and Pesticides

The structural characteristics of 2,2,2-trifluoroethyl N-[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate make it a candidate for development as a herbicide or pesticide. Its ability to disrupt plant growth processes through specific enzyme inhibition is under investigation .

Plant Growth Regulators

Research into the application of tetrazole derivatives as plant growth regulators has gained traction. These compounds can modulate plant hormonal pathways, potentially leading to enhanced growth and yield in crops .

Polymer Chemistry

The trifluoroethyl group imparts unique properties to polymers synthesized from this compound. Research has shown that incorporating such groups can improve thermal stability and chemical resistance in polymer matrices .

Coatings and Surfaces

Due to its hydrophobic nature, this compound can be utilized in developing advanced coatings that require low surface energy properties. Such applications are crucial in creating self-cleaning surfaces and anti-fogging materials .

Data Table: Summary of Applications

Application AreaPotential UsesKey Benefits
Medicinal ChemistryAnticancer agentsEnhanced metabolic stability
Antimicrobial agentsBroad-spectrum activity
Neurological drugsModulation of neurotransmitter systems
AgrochemicalsHerbicidesTargeted action against specific weeds
Plant growth regulatorsImproved crop yield
Material SciencePolymer synthesisIncreased thermal stability
CoatingsLow surface energy properties

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various tetrazole derivatives' effects on cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the nanomolar range against breast cancer cells .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers synthesized several tetrazole derivatives and tested them against Gram-positive and Gram-negative bacteria. The results showed that the trifluoroethyl-substituted compounds had enhanced antibacterial activity compared to their non-fluorinated counterparts .

Case Study 3: Polymer Applications

Research conducted at a leading polymer science institute demonstrated that incorporating trifluoroethyl groups into polyurethanes resulted in materials with superior chemical resistance and thermal stability compared to traditional formulations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and analogous molecules:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notes
2,2,2-Trifluoroethyl N-[3-(1-Methyl-1H-1,2,3,4-Tetrazol-5-yl)Phenyl]Carbamate 1221725-68-3 C₁₂H₁₁F₃N₅O₂ 301.23 Methyl-substituted tetrazole, trifluoroethyl carbamate High purity (95%); used in pharmaceutical intermediates .
2,2,2-Trifluoroethyl N-[3-(1-Cyclopropyl-1H-Tetrazol-5-yl)Phenyl]Carbamate 1221724-15-7 C₁₃H₁₂F₃N₅O₂ 272.12 (reported)<sup>†</sup> Cyclopropyl-substituted tetrazole, trifluoroethyl carbamate Molecular weight discrepancy: Calculated as ~327.27 g/mol; reported value likely erroneous .
2,2,2-Trifluoroethyl N-(1-tert-Butyl-3-Methyl-1H-Pyrazol-5-yl)Carbamate 1311314-91-6 Not provided Not provided Pyrazole ring (tert-butyl and methyl substituents), trifluoroethyl carbamate Heterocyclic substitution (pyrazole vs. tetrazole) alters electronic properties .
Thiazol-5-ylmethyl Carbamate Analogs (e.g., Compound l) Not provided Varies Varies Thiazole ring, complex peptide-like substituents Thiazole’s electron-rich nature may enhance binding to biological targets compared to tetrazole .
Ethyl 1-Phenyl-2-[4-(Trifluoromethyl)Phenyl]-1H-Tetrazole-5(3H)-Carboxylic Acid Not provided C₁₈H₁₄F₃N₅O₂ 403.33 Carboxylic acid ester instead of carbamate; trifluoromethyl substituent Increased hydrophilicity compared to trifluoroethyl carbamates .

Key Research Findings and Functional Insights

Substituent Effects on Stability: The methyl group on the tetrazole ring in the target compound enhances metabolic stability compared to bulkier substituents like cyclopropyl (). Trifluoroethyl carbamate groups generally increase lipophilicity, aiding membrane permeability, but may reduce aqueous solubility compared to carboxylic acid derivatives () .

Heterocyclic Ring Modifications :

  • Replacing tetrazole with pyrazole () or thiazole () alters electronic properties. Thiazole derivatives, for example, exhibit stronger hydrogen-bonding capacity due to sulfur and nitrogen atoms, influencing receptor affinity .

Biological and Industrial Applications :

  • Tetrazole-carbamate hybrids are explored as protease inhibitors and herbicides , with substituents dictating target specificity. For instance, methyltetrazole derivatives are prioritized in drug development for their balance of stability and bioavailability .
  • Thiazole-carbamate analogs () are studied in anticancer research due to their ability to modulate kinase activity .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key components:

  • Preparation of the tetrazole-substituted aromatic amine intermediate.
  • Formation of the carbamate linkage by reaction of this amine with a suitable activated carbonate or chloroformate derivative of 2,2,2-trifluoroethanol.

Preparation of the Tetrazole-Substituted Aniline Intermediate

The tetrazole ring is commonly introduced via [3+2] cycloaddition of azides with nitriles or amidines. A representative pathway involves:

  • Conversion of a substituted aniline or related precursor into a carbimidoyl chloride intermediate using reagents such as POCl3 and catalytic DMF.
  • Reaction of this intermediate with sodium azide under controlled heating to form the tetrazole ring by [3+2] cycloaddition.
  • Subsequent purification steps yield the tetrazole-substituted aromatic amine ready for carbamate formation.

This approach is supported by synthetic routes reported for related tetrazole derivatives, where the use of POCl3/DMF and sodium azide is standard for tetrazole ring construction.

Carbamate Formation Methods

Carbamate formation can be achieved by several well-established methods, notably:

Reaction with Activated Carbonates or Chloroformates

  • The amine (tetrazole-substituted aniline) reacts with 2,2,2-trifluoroethyl chloroformate or activated mixed carbonates derived from 2,2,2-trifluoroethanol.
  • Activation of the carbonate can be done using reagents such as p-nitrophenyl chloroformate or benzotriazole-based carbonates, which facilitate alkoxycarbonylation of amines under mild conditions.
  • These reactions typically proceed in the presence of a base such as triethylamine or potassium hydride to neutralize the acid formed and drive the reaction to completion.
  • The reaction conditions are generally mild, allowing for good yields and purity of the carbamate product.

Curtius Rearrangement Route

  • An alternative advanced method involves converting the corresponding carboxylic acid derivative into an acyl azide using diphenylphosphoryl azide (DPPA).
  • Heating induces Curtius rearrangement, generating an isocyanate intermediate that reacts with 2,2,2-trifluoroethanol to afford the desired carbamate.
  • This method is particularly useful for complex molecules and has been demonstrated in the synthesis of tetrazole carbamate derivatives.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Description Yield/Notes
Tetrazole formation POCl3, catalytic DMF, then NaN3, 80 °C, 4 h Conversion of carbimidoyl chloride to tetrazole ring via [3+2] cycloaddition High conversion; monitored by TLC
Carbamate formation (Method A) 2,2,2-trifluoroethyl chloroformate, triethylamine, room temp Direct alkoxycarbonylation of tetrazole-aniline Good yields; mild conditions
Carbamate formation (Method B) Acid → DPPA → Curtius rearrangement → 2,2,2-trifluoroethanol, toluene, 90 °C, sealed tube Formation via acyl azide and isocyanate intermediate Efficient for complex substrates

Solvent and Base Selection

  • Common solvents include acetonitrile, toluene, and mixtures of water with ethanol or isopropanol for solubility and reaction control.
  • Bases such as triethylamine or potassium hydride are employed to neutralize acids and facilitate carbonate formation and amine alkoxycarbonylation.
  • The choice of solvent and base can influence polymorphic forms and purity of the final carbamate.

Summary of Preparation Methodologies

Method Key Features Advantages Limitations
Activated Carbonates/Chloroformates Use of activated carbonate reagents and bases for direct carbamate formation Mild conditions, good yields, scalable Requires preparation of activated carbonate
Curtius Rearrangement Conversion of acid to acyl azide and isocyanate intermediate Suitable for complex molecules, high specificity Requires handling azides, elevated temperatures
Solid-phase CO2-mediated synthesis Coupling of amines, CO2, and alkyl halides on solid supports (less common for this compound) Facilitates combinatorial library synthesis Less direct for this specific compound

Research Findings and Notes

  • The use of mixed carbonates such as benzotriazole-based carbonates enhances the efficiency of carbamate formation, especially for fluorinated alcohols like 2,2,2-trifluoroethanol.
  • Curtius rearrangement provides a versatile route to carbamates from carboxylic acids, allowing incorporation of tetrazole moieties without racemization or degradation.
  • Solvent mixtures and polymorphic forms can affect the crystallinity and stability of the final carbamate, important for pharmaceutical applications.
  • Recent advances include CO2-based carbamate synthesis, but these are more suited for library generation than targeted synthesis of this compound.

Q & A

Q. Advanced Research Focus

  • DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces, revealing how the CF₃ group polarizes the carbamate carbonyl, increasing electrophilicity .
  • Molecular Dynamics (MD) : Simulate solvation effects in biological membranes to predict bioavailability. notes CF₃ groups enhance lipophilicity but may hinder aqueous solubility .
  • Docking Studies : Assess interactions with enzymatic targets (e.g., serine hydrolases), where the trifluoroethyl group could sterically block active-site access .

How should researchers design assays to evaluate the biological activity of this compound against tetrazole-dependent targets?

Q. Basic Research Focus

  • Target Selection : Prioritize enzymes with tetrazole-binding pockets (e.g., angiotensin II receptors, cytochrome P450 isoforms).
  • Inhibition Assays : Use fluorescence polarization or SPR to measure binding affinity. Include controls with non-fluorinated carbamates to isolate CF₃ contributions .
  • Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations, correlating with activity data ( emphasizes solubility adjustments using co-solvents like DMSO ≤0.1%) .

What strategies mitigate discrepancies between in silico predictions and experimental bioactivity results?

Q. Advanced Research Focus

  • Free Energy Perturbation (FEP) : Refine docking scores by accounting for entropy changes upon ligand binding, which are often overlooked in static models .
  • Metabolite Screening : Use hepatic microsome assays to identify rapid degradation pathways (e.g., oxidative cleavage of the tetrazole ring) that invalidate computational predictions .

How can solubility challenges be addressed in formulation studies without altering pharmacological activity?

Q. Basic Research Focus

  • Co-Solvent Systems : PEG 400/water mixtures improve solubility while maintaining stability ( recommends avoiding high-pH conditions that hydrolyze the carbamate) .
  • Nanoparticle Encapsulation : PLGA nanoparticles enhance bioavailability for in vivo studies. Characterize particle size (DLS) and drug loading (UV-Vis) to ensure reproducibility .

What comparative analytical approaches distinguish this compound from its regioisomers or de-fluorinated analogs?

Q. Advanced Research Focus

  • X-ray Crystallography : Resolve crystal packing differences; the trifluoroethyl group often induces distinct π-stacking patterns vs. ethyl or methyl analogs .
  • Tandem MS/MS : Fragment ions at m/z 162 (CF₃CH₂O⁺) and 146 (tetrazole-phenyl⁺) provide diagnostic fingerprints ( notes similar fragmentation for fluorinated carbamates) .

What degradation pathways dominate under accelerated stability testing conditions, and how are they quantified?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via HPLC for:
    • Hydrolysis : Carbamate cleavage to aniline and CO₂.
    • Oxidation : Tetrazole ring opening, detected by loss of UV absorbance at 254 nm .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf life from accelerated data .

How do researchers reconcile conflicting cytotoxicity data across cell lines?

Q. Advanced Research Focus

  • Transcriptomic Profiling : RNA-seq identifies differential expression of detoxification enzymes (e.g., CYP3A4) that metabolize the compound variably .
  • Redox Sensitivity Assays : Measure glutathione levels in cell lines; CF₃ groups may deplete antioxidants, skewing IC₅₀ values in redox-sensitive models .

What methodologies elucidate structure-activity relationships (SAR) for modifying the tetrazole moiety?

Q. Advanced Research Focus

  • SAR Libraries : Synthesize analogs with substituents at the tetrazole 1-position (e.g., ethyl, cyclopropyl) and compare activity. Use multivariate regression to quantify steric/electronic contributions .
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to identify hydrogen bonds between the tetrazole and binding pockets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate

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